molecular formula C6H4ClN3O B2671623 4-chloro-1H-1,2,3-benzotriazol-1-ol CAS No. 39968-29-1

4-chloro-1H-1,2,3-benzotriazol-1-ol

Cat. No.: B2671623
CAS No.: 39968-29-1
M. Wt: 169.57
InChI Key: XUQBZZQPEHDPFH-UHFFFAOYSA-N
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Description

4-chloro-1H-1,2,3-benzotriazol-1-ol is a derivative of benzotriazole . It is a white crystalline powder . The molecular formula is C6H4ClN3O and the molecular weight is 169.57 .


Synthesis Analysis

The synthesis of benzotriazole derivatives like this compound typically involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzotriazole core with a chlorine atom substituted at the 4-position and a hydroxyl group at the 1-position .


Chemical Reactions Analysis

Benzotriazole derivatives are known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . They can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . Benzotriazole reacts with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .


Physical and Chemical Properties Analysis

This compound is a white crystalline powder . The molecular formula is C6H4ClN3O and the molecular weight is 169.57 .

Scientific Research Applications

Polar Pollutants in Wastewater and Water Cycle

4-chloro-1H-1,2,3-benzotriazol-1-ol, related to benzotriazoles, has been studied for its occurrence and removal in wastewater treatment plants (WWTPs). Benzotriazoles, including this compound, are recognized as polar and poorly degradable trace pollutants. Their presence in municipal wastewater, surface waters, and even drinking water underscores the need for effective removal methods, such as activated carbon filtration and ozonation, to mitigate potential environmental impacts (Reemtsma et al., 2010).

Environmental Presence of UV Filters

Investigations into the environmental presence of UV filters have identified benzotriazoles, closely associated with this compound, in sediment and sewage sludge. These studies highlight the widespread use and subsequent environmental dispersal of UV filters and corrosion inhibitors, which include benzotriazoles, in various consumer products and industrial applications. The detection of these compounds in environmental samples emphasizes the need for monitoring and potentially regulating their use to prevent environmental contamination (Zhang et al., 2011).

Photolysis of Benzotriazoles

Research into the photolysis of benzotriazoles under simulated sunlight has provided insights into the degradation pathways of these compounds, which are relevant to understanding the environmental fate of this compound. The study found that sunlight photolysis can significantly degrade benzotriazoles in surface waters, suggesting a natural attenuation process that could reduce their environmental persistence (Weidauer et al., 2016).

Properties

IUPAC Name

4-chloro-1-hydroxybenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-2-1-3-5-6(4)8-9-10(5)11/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQBZZQPEHDPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=NN2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901685
Record name NoName_822
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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